molecular formula C10H6ClFN2O2 B2596633 2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide CAS No. 1396815-28-3

2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide

Cat. No.: B2596633
CAS No.: 1396815-28-3
M. Wt: 240.62
InChI Key: QDXLOXOOUUHLOB-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide is a synthetic small molecule characterized by a benzamide core structure substituted with chloro and fluoro groups, and linked to an isoxazole heterocycle. This specific molecular architecture, which incorporates multiple pharmacologically active motifs, makes it a compound of significant interest in early-stage chemical and pharmacological research. Isoxazole derivatives are a recognized class of heterocyclic compounds noted for a broad spectrum of potential biological activities in scientific literature, which can include antiviral, antimicrobial, and anti-inflammatory properties . The integration of a benzamide scaffold further enhances its utility as a versatile building block in medicinal chemistry, particularly in the exploration of enzyme inhibitors and novel therapeutic agents . Researchers may find this compound valuable for projects involving structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, or as a key intermediate in the development of more complex bioactive molecules. Handling Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for use in humans, and it is the responsibility of the purchaser to ensure safe handling and compliance with all applicable local and national regulatory requirements.

Properties

IUPAC Name

2-chloro-6-fluoro-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-7-2-1-3-8(12)9(7)10(15)14-6-4-13-16-5-6/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXLOXOOUUHLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CON=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-withdrawing effects of chlorine (σ = 0.23) and fluorine (σ = 0.06) activate the benzamide aromatic ring toward nucleophilic displacement. Key reaction pathways include:

PositionReactantConditionsProductYieldSource
C-6 (F)NH₃ (aq)120°C, 24h6-amino derivative68%
C-2 (Cl)KSCNDMF, 80°C2-thiocyanate analog52%

Kinetic studies show the chlorine at C-2 undergoes substitution 1.8× faster than fluorine at C-6 due to better leaving group ability (ΔG‡ = 28.4 vs 32.1 kcal/mol) .

Amide Bond Reactivity

The secondary amide linker participates in both hydrolysis and coupling reactions:

Hydrolysis

  • Acidic: 6N HCl, reflux → 2-chloro-6-fluorobenzoic acid + 4-aminoisoxazole (87% conversion)

  • Basic: 2M NaOH/EtOH → sodium benzoate + free amine (t₁/₂ = 45 min at 70°C)

Schotten-Baumann Acylation
Reactant: Acetyl chloride
Conditions: CH₂Cl₂, pyridine, 0°C
Product: N-acetyl derivative (94% yield)
Characterization: ¹H NMR δ 2.15 (s, 3H, CH₃), 8.02 (d, J = 8.4 Hz, 1H, Ar-H)

Isoxazole Ring Modifications

The 4-isoxazolyl group undergoes regioselective reactions at the C-3 and C-5 positions:

Reaction TypeConditionsProductSelectivity (C-3:C-5)Source
BrominationBr₂, AcOH, 40°C5-bromoisoxazole1:9
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME5-aryl derivativesExclusive C-5
Lithiation-Alkylationn-BuLi, THF, -78°C → R-X3-alkyl/aryl substituted>95% C-3

Density functional theory (DFT) calculations explain the C-5 preference in electrophilic reactions through lower activation energy (ΔΔG‡ = 3.2 kcal/mol vs C-3) .

Catalytic Hydrogenation

The isoxazole ring undergoes partial hydrogenation under controlled conditions:

CatalystPressure (psi)SolventProductConversion
Pd/C (5%)50EtOAc4,5-dihydroisoxazole92%
Rh/Al₂O₃30MeOHFully saturated oxazolidine68%

The dihydro intermediate shows enhanced stability (t₁/₂ = 48h vs 12h for parent compound in PBS).

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two competing pathways:

  • C-F Bond Cleavage
    Quantum yield: Φ = 0.12 ± 0.03
    Major products: Defluorinated benzamide + HF

  • Isoxazole Ring Opening
    Forms nitrile oxide intermediate → [3+2] cycloaddition products
    With dipolarophiles: 78-85% yield of isoxazoline derivatives

Stability Under Physiological Conditions

Critical parameters for drug development applications:

ParameterValueMethod
pH 7.4 hydrolysist₁/₂ = 6.2hHPLC-UV (214 nm)
Plasma stability89% remaining (4h)LC-MS/MS
CYP3A4 metabolismCLint = 12 μL/min/mgHuman microsomes

The fluoro substituent reduces oxidative metabolism compared to chloro analogs (2.3× lower CLint).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to 2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide may exhibit significant anticancer properties. Preliminary studies suggest that this compound could inhibit the proliferation of cancer cells through mechanisms similar to other known anticancer agents. For instance, the introduction of halogen atoms like fluorine often enhances the cytotoxicity of compounds against various cancer cell lines.

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural analogs have been tested for their efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that modifications in the compound's structure can lead to increased antibacterial activity, making it a candidate for further development as an antimicrobial drug.

Pest Control

The unique chemical properties of this compound suggest potential applications in agricultural pest control. Compounds with similar structures have been explored for their ability to act as pesticides or herbicides. The presence of halogens can enhance the bioactivity of these compounds against pests while potentially reducing their toxicity to non-target organisms.

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been investigated for its potential to improve material properties such as thermal stability and mechanical strength. The halogenated structure can lead to enhanced performance characteristics in polymer applications, including coatings and composite materials.

Case Study 1: Anticancer Activity

A study conducted on a series of benzamide derivatives, including this compound, demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death.

Case Study 2: Antimicrobial Efficacy

In a comparative study evaluating various isoxazole derivatives, this compound exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Summary Table of Applications

Application Area Notable Activities References
Medicinal ChemistryAnticancer, Antimicrobial
Agricultural ChemistryPotential pesticide/herbicide
Materials ScienceEnhanced thermal stability in polymers

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Properties
Compound Name Substituents (Benzamide Ring) Amide-Linked Group Molecular Weight (g/mol) Key Features
2-Chloro-6-fluoro-N-(isoxazol-4-yl)benzamide Cl (2), F (6) Isoxazol-4-yl ~252.64 (calculated) Aromatic heterocycle (isoxazole), moderate polarity
2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide Cl (2), F (6) 4-Hydroxyphenyl 265.67 Polar hydroxyl group, enhanced H-bonding potential
4-Bromo-N-(2-chloro-6-fluorophenyl)-...* Br (4), F (5) 2-Chloro-6-fluorophenyl Not reported Bromine adds steric bulk; trifluoropropoxy enhances lipophilicity
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide Tetradecanoylamino (2) 3-Carboxyphenyl Not reported Long acyl chain; carboxylic acid for solubility

*Full name: 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide .

Key Observations :

  • Halogen Effects : The chloro and fluoro substituents in the target compound and its analogs (e.g., ) introduce electron-withdrawing effects, stabilizing the benzamide core and influencing π-electron distribution.
  • In contrast, 4-hydroxyphenyl () enhances hydrophilicity, while trifluoropropoxy () increases lipophilicity.
  • Acyl vs. Heterocyclic Substituents : Compounds with long acyl chains (e.g., ) exhibit higher PCAF HAT inhibitory activity (79% for compound 17) compared to simpler benzamides, suggesting that bulky substituents enhance target engagement .

Pharmacophore and Target Interactions

  • Hydrogen Bonding : The 4-hydroxyphenyl analog () can donate/accept hydrogen bonds via its hydroxyl group, whereas the isoxazole’s nitrogen atoms may act as weak H-bond acceptors.
  • The isoxazole’s compact size may favor better membrane permeability than bulkier analogs .

Biological Activity

2-Chloro-6-fluoro-N-(isoxazol-4-yl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with a chloro and fluoro substituent on the benzene ring and an isoxazole moiety. This unique combination of functional groups is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The isoxazole ring is known to engage in hydrogen bonding and hydrophobic interactions, which can modulate various signaling pathways associated with disease processes such as cancer and microbial infections.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, it has been evaluated against multiple human tumor cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. In one study, it was shown to inhibit cell proliferation in prostate cancer cell lines effectively .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although detailed quantitative data on minimum inhibitory concentrations (MIC) are still needed for conclusive evidence .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For example:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and bioavailability.
  • Chloro Group : This substituent may play a role in enzyme binding affinity, affecting the compound's inhibitory potency against specific targets .

Study 1: Anticancer Efficacy

In a recent study, this compound was tested against a panel of cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The results indicated that the compound exhibited selective cytotoxicity, particularly against the HT-29 cell line, with an IC50 value of approximately 5 µM .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting that further optimization could enhance its efficacy as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate clearance rates and bioavailability in animal models, indicating that further studies are required to optimize dosing regimens for clinical applications .

Parameter Value
Clearance (mL/min/kg)14
Volume of Distribution (L/kg)0.6
Half-life (min)80
Bioavailability (%)42

Q & A

Q. What are the common synthetic routes for 2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the benzamide core via coupling of 2-chloro-6-fluorobenzoic acid derivatives with isoxazol-4-amine under Schotten-Baumann conditions (acyl chloride intermediate).
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Intermediate characterization : NMR (e.g., 1H^1H, 13C^{13}C) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (HRMS-ESI) for molecular weight validation .
Reaction Step Key Reagents/Conditions Analytical Methods
Amide couplingDCC, DMAP, anhydrous DCM1H^1H NMR, HPLC
PurificationSilica gel chromatographyHRMS-ESI

Q. How is the purity of this compound assessed, and what analytical techniques are employed?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • NMR spectroscopy : Integration of aromatic protons (7.5–8.5 ppm) and isoxazole ring protons (8.0–8.3 ppm) to confirm stoichiometric ratios .
  • Elemental analysis : Validation of C, H, N, and Cl/F content within ±0.4% of theoretical values .

Q. What initial biological screenings have been conducted, and what targets are implicated?

  • Antimicrobial activity : MIC assays against Mycobacterium tuberculosis (H37Rv strain) showed IC50_{50} values of 0.8–1.2 µM, suggesting potential as an anti-TB agent .
  • Oncology targets : Preliminary assays indicate inhibition of sirtuin 2 (SIRT2) at 10 µM, linked to epigenetic modulation .
  • G-quadruplex binding : Fluorescence displacement assays (ThT or FRET-based) suggest interaction with telomeric DNA/RNA structures, implicating anticancer mechanisms .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • Density Functional Theory (DFT) : Used to optimize molecular geometry and calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target engagement .
  • Molecular docking (AutoDock Vina) : Simulates binding poses with SIRT2 (PDB: 6ZLH) or G-quadruplex DNA (PDB: 1KF1), prioritizing hydrogen bonds with Gly360 (SIRT2) or stacking interactions with guanine quartets .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field) to validate docking predictions .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.8), ATP concentration (1 mM vs. 10 µM), or cell line (HEK293 vs. HeLa) to minimize variability .
  • Structural validation : X-ray crystallography (e.g., PDB: 6ZLH) clarifies binding modes, distinguishing true activity from false positives caused by aggregation or assay interference .
  • Meta-analysis : Compare IC50_{50} values across >3 independent labs using standardized protocols (CLSI guidelines) .

Q. How is X-ray crystallography utilized to determine the compound's binding mode?

  • Co-crystallization : Soak pre-formed protein crystals (SIRT2 or thrombin) with 1 mM ligand in mother liquor for 24–48 hours .
  • Data collection : High-resolution (<2.0 Å) synchrotron radiation (λ = 0.98 Å) at 100 K.
  • Refinement (SHELXL) : Anisotropic B-factors and riding H-atom models reveal critical interactions (e.g., hydrogen bonds with Gly360 in SIRT2 or π-stacking with G-quartets) .
Target PDB ID Resolution (Å) Key Interaction
SIRT26ZLH1.8N–H⋯O (Gly360 backbone)
TERRA G-quadruplex1KF12.2π-stacking (Fluorophenyl ring)

Methodological Notes

  • Contradictions in synthesis yields : Variations (30–80%) arise from solvent choice (THF vs. DMF) or catalyst loading (5 mol% vs. 10 mol% Pd(PPh3_3)4_4) .
  • Biological activity discrepancies : Differences in cell permeability (logP = 2.5 vs. 3.2) or metabolic stability (CYP3A4 t1/2_{1/2} = 15 vs. 45 min) may explain variability .

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